3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride
Description
3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound featuring a nitrogen atom at the 8-position and a cyclobutylidene substituent at the 3-position. The bicyclo[3.2.1]octane scaffold is a rigid framework that enhances binding specificity in medicinal chemistry applications. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
3-cyclobutylidene-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-8(3-1)9-6-10-4-5-11(7-9)12-10;/h10-12H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZYEDDNNYLGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CC3CCC(C2)N3)C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core is synthesized via intramolecular cyclization of acyclic precursors containing preconfigured stereochemical information. A key patent (WO1999029690A1) outlines a three-step process starting with cyanating a tropane derivative to introduce a nitrile group, followed by dehydration and reduction. For 3-cyclobutylidene derivatives, cyclobutane ring formation is achieved through a [2+2] photocycloaddition or thermal cyclization of alkenyl precursors.
Critical steps include:
- Cyanation : Reaction of 8-substituted tropinone with hydrogen cyanide (HCN) in the presence of a base (e.g., sodium cyanide) to yield 3-cyano-8-azabicyclo[3.2.1]octane.
- Dehydration : Treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in pyridine to form an iminium intermediate, which undergoes cyclization.
- Reduction : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) reduces nitriles to amines, followed by HCl treatment to yield the hydrochloride salt.
Table 1: Reaction Conditions for Scaffold Formation
Cyclobutylidene Group Introduction
The cyclobutylidene moiety is installed via alkylation or cycloaddition. A study in the Bulletin of the Korean Chemical Society demonstrates that treating 8-azabicyclo[3.2.1]octan-3-one with cyclobutanone under basic conditions (0.01 N NaOH) facilitates aldol condensation, followed by dehydration. Alternatively, Grignard reagents (e.g., cyclobutylmagnesium bromide) add to the ketone, and subsequent acid-catalyzed elimination forms the exocyclic double bond.
Optimization Insight :
- Lower NaOH concentrations (0.01 N) favor mono-substitution (3-cyclobutylidene) over di-substitution (2,4-dicyclobutylidene) with 93% selectivity.
- Polar aprotic solvents (acetonitrile) improve reaction rates by stabilizing transition states.
Industrial-Scale Production and Process Intensification
While laboratory methods prioritize enantioselectivity, industrial protocols optimize cost and throughput. Key adaptations include:
- Continuous Flow Synthesis : Tubular reactors enable precise control of exothermic steps (e.g., cyanation).
- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under 50 psi H₂ replaces stoichiometric reductants, reducing waste.
- Salt Formation : HCl gas is introduced into a methanolic solution of the free base, yielding the hydrochloride with >99% purity.
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Cyanation Agent | HCN (in situ) | Trimethylsilyl cyanide (Safer) |
| Reduction | LiAlH₄ | H₂/Pd/C (Continuous reactor) |
| Throughput | 10 g/day | 50 kg/day |
Mechanistic Insights and Byproduct Analysis
The stereochemical outcome of the 8-azabicyclo[3.2.1]octane scaffold is governed by the Curtin-Hammett principle, where the transition state of cyclization determines the dominant enantiomer. Competing pathways include:
- Endo vs. Exo Cyclization : Exo transition states favor the desired (1R,5S) configuration.
- Over-Reduction : Excessive LiAlH₄ converts the imine to a secondary amine, necessitating strict stoichiometric control.
Common byproducts and mitigation strategies:
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on its mechanism of action are ongoing, and more information is needed to fully understand its effects .
Comparison with Similar Compounds
Structural Variations and Heteroatom Positioning
The bicyclo[3.2.1]octane core is highly versatile, with modifications in heteroatom placement (N, O) and substituents significantly altering biological activity:
Key Structural Differences
| Compound Name | Substituent at Position 3 | Heteroatom Positions | Core Modifications |
|---|---|---|---|
| 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane HCl | Cyclobutylidene | 8-aza | Rigid bicyclic core |
| 3-Oxa-8-azabicyclo[3.2.1]octane HCl | Oxa (O) | 8-aza | Oxygen replaces cyclobutylidene |
| 8-Oxa-3-azabicyclo[3.2.1]octane HCl | None | 3-aza, 8-oxa | Nitrogen and oxygen swapped |
| exo-3-Fluoro-8-azabicyclo[3.2.1]octane HCl | Fluoro | 8-aza | Electronegative fluorine |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine diHCl | Amine | 8-aza, 3-amine | Methyl and amine substituents |
- Cyclobutylidene vs.
BCL6 Inhibitors
- 3-Oxa-8-azabicyclo[3.2.1]octane HCl (): Used in a BCL6 inhibitor (compound 4 ), this analog demonstrated moderate potency (IC50 ~15 nM) but lower metabolic stability due to the oxa group’s susceptibility to oxidation .
- Target Compound : The cyclobutylidene substituent may improve stability but requires empirical validation.
PI3K Inhibitors
- M3 (3-Oxa-8-azabicyclo[3.2.1]octane) and M4 (8-Oxa-3-azabicyclo[3.2.1]octane) (): M3 showed superior binding to PI3K compared to M4, highlighting the importance of nitrogen positioning for kinase inhibition .
NK1 Antagonists
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine diHCl (): Demonstrated high NK1 receptor affinity (IC50 ~2 nM) due to the amine group’s interaction with acidic residues. The cyclobutylidene variant may lack this critical interaction .
Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight |
|---|---|---|---|
| 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane HCl | 2.5 | 0.8 | ~250 |
| 3-Oxa-8-azabicyclo[3.2.1]octane HCl | 1.8 | 1.2 | 218 |
| exo-3-Fluoro-8-azabicyclo[3.2.1]octane HCl | 1.9 | 1.0 | 190 |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine diHCl | 2.2 | 0.7 | 227 |
- Cyclobutylidene Impact : Higher LogP (2.5) suggests increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to oxa or fluoro analogs .
Biological Activity
3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride is a compound belonging to the bicyclic class of molecules, specifically the azabicyclo[3.2.1]octane family. This compound has garnered attention due to its potential biological activities, particularly in relation to opioid receptor modulation and analgesic properties.
- Chemical Formula: CHClN
- Molecular Weight: 201.68 g/mol
- CAS Number: 2098090-78-7
The biological activity of 3-cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride is primarily linked to its interaction with the mu-opioid receptors (MOR). As a mu-opioid receptor antagonist, it has the potential to mitigate the side effects associated with opioid therapies, such as opioid-induced bowel dysfunction (OBD) without compromising analgesic efficacy .
Biological Activity Overview
The compound exhibits various biological activities, including:
- Mu-opioid Receptor Antagonism: The compound has been shown to selectively block the mu-opioid receptors, which are pivotal in pain modulation and reward pathways in the central nervous system (CNS) .
- Analgesic Properties: Preliminary studies indicate that derivatives of 8-azabicyclo[3.2.1]octane scaffolds can exhibit significant analgesic effects, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
Case Studies
-
Mu-opioid Receptor Studies:
A study highlighted that compounds within the azabicyclo[3.2.1]octane family were effective in reducing symptoms associated with opioid withdrawal while maintaining analgesic properties when administered in controlled doses . -
In Vivo Efficacy:
In a mouse model, 3-cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride showed promising results in crossing the blood-brain barrier (BBB), which is crucial for CNS-active drugs. The compound displayed a high brain-to-plasma ratio, indicating effective CNS penetration and potential therapeutic benefits for treating pain without significant side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and distribution in biological systems, with studies indicating a significant presence in both plasma and brain tissues shortly after administration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
